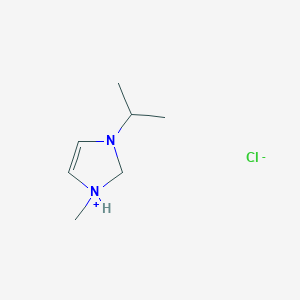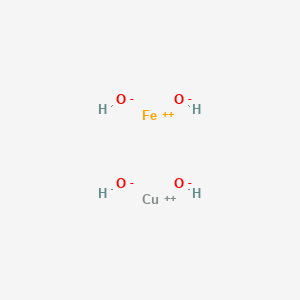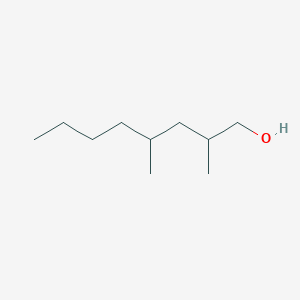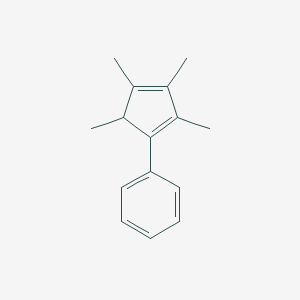
(2,3,4,5-Tetramethylcyclopenta-1,3-dien-1-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,3,4,5-Tetramethylcyclopenta-1,3-dien-1-yl)benzene is an organic compound that features a cyclopentadienyl ring substituted with four methyl groups and a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2,3,4,5-Tetramethylcyclopenta-1,3-dien-1-yl)benzene typically involves the reaction of tetramethylcyclopentadiene with benzene derivatives under specific conditions. One common method involves the use of a Friedel-Crafts alkylation reaction, where tetramethylcyclopentadiene is reacted with benzene in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: (2,3,4,5-Tetramethylcyclopenta-1,3-dien-1-yl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced cyclopentadienyl derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄)
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Reduced cyclopentadienyl derivatives
Substitution: Halogenated or nitrated benzene derivatives
Aplicaciones Científicas De Investigación
(2,3,4,5-Tetramethylcyclopenta-1,3-dien-1-yl)benzene has a wide range of applications in scientific research:
Chemistry: Used as a ligand in organometallic chemistry for the synthesis of various metal complexes.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for medicinal compounds.
Industry: Utilized in the production of advanced materials, including polymers and catalysts.
Mecanismo De Acción
The mechanism of action of (2,3,4,5-Tetramethylcyclopenta-1,3-dien-1-yl)benzene involves its interaction with molecular targets through its cyclopentadienyl and benzene rings. These interactions can lead to the formation of stable complexes with transition metals, which are crucial in catalytic processes. The compound’s unique structure allows it to participate in various chemical reactions, facilitating the formation of desired products.
Comparación Con Compuestos Similares
1,2,3,4-Tetramethyl-1,3-cyclopentadiene: Similar structure but lacks the benzene ring.
Tetraphenylcyclopentadienone: Contains phenyl groups instead of methyl groups.
N-[dimethyl(2,3,4,5-tetramethylcyclopenta-1,3-dien-1-yl)silyl]-4-fluorobenzamide: Contains additional functional groups and a silicon atom.
Uniqueness: (2,3,4,5-Tetramethylcyclopenta-1,3-dien-1-yl)benzene is unique due to its combination of a highly substituted cyclopentadienyl ring and a benzene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various chemical syntheses and industrial applications.
Propiedades
Número CAS |
126910-37-0 |
|---|---|
Fórmula molecular |
C15H18 |
Peso molecular |
198.30 g/mol |
Nombre IUPAC |
(2,3,4,5-tetramethylcyclopenta-1,3-dien-1-yl)benzene |
InChI |
InChI=1S/C15H18/c1-10-11(2)13(4)15(12(10)3)14-8-6-5-7-9-14/h5-9,12H,1-4H3 |
Clave InChI |
DZVFHSCKPUMMII-UHFFFAOYSA-N |
SMILES canónico |
CC1C(=C(C(=C1C2=CC=CC=C2)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


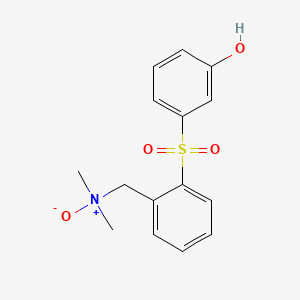

![2-[2-(Benzyloxy)-2-oxoethyl]icos-3-enoate](/img/structure/B14287635.png)
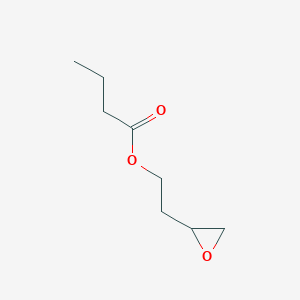
![4-[2-(4-tert-Butylphenyl)ethoxy]thieno[2,3-d]pyrimidine](/img/structure/B14287646.png)

oxophosphanium](/img/structure/B14287657.png)

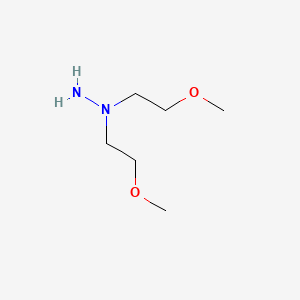
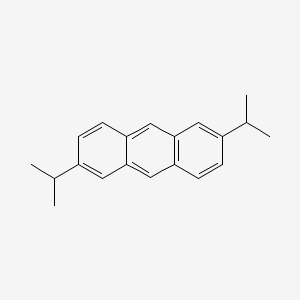
![4,4'-{[2-Hydroxy-5-(2-phenylpropan-2-yl)-1,3-phenylene]bis(methylene)}diphenol](/img/structure/B14287673.png)
